molecular formula C18H23F3N4O15 B13848280 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13848280
M. Wt: 592.4 g/mol
InChI Key: YQSKXVKTOXWHFC-YRZDNLMGSA-N
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Description

The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is characterized by multiple amino and carboxylic acid groups, making it a polypeptide derivative. The presence of trifluoroacetic acid suggests its use in peptide synthesis and purification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid typically involves the stepwise addition of amino acids in a controlled environment. The process often employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The trifluoroacetic acid is used to cleave the peptide from the resin and to remove protecting groups.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: Carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Amino groups can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

The compound has diverse applications in scientific research:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in protein interactions and enzyme functions.

    Medicine: Investigated for potential therapeutic uses, including as enzyme inhibitors or drug delivery agents.

    Industry: Utilized in the production of specialized peptides and proteins for various applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The amino and carboxylic acid groups facilitate binding to enzymes and receptors, influencing their activity. The trifluoroacetic acid component aids in stabilizing the molecule and enhancing its solubility, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid
  • **(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid

Uniqueness

The presence of trifluoroacetic acid distinguishes this compound from its analogs, providing unique properties such as enhanced solubility and stability. This makes it particularly valuable in peptide synthesis and purification processes.

Properties

Molecular Formula

C18H23F3N4O15

Molecular Weight

592.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H22N4O13.C2HF3O2/c17-5(1-9(21)22)13(29)18-6(2-10(23)24)14(30)19-7(3-11(25)26)15(31)20-8(16(32)33)4-12(27)28;3-2(4,5)1(6)7/h5-8H,1-4,17H2,(H,18,29)(H,19,30)(H,20,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,32,33);(H,6,7)/t5-,6-,7-,8-;/m0./s1

InChI Key

YQSKXVKTOXWHFC-YRZDNLMGSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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